Cas no 1049405-46-0 (1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-3-methylbutan-1-one)
![1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-3-methylbutan-1-one structure](https://ja.kuujia.com/scimg/cas/1049405-46-0x500.png)
1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-3-methylbutan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-3-methylbutan-1-one
- AKOS024502781
- 1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-3-methylbutan-1-one
- 1049405-46-0
- F5250-0514
- 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one
-
- インチ: 1S/C17H23FN6O/c1-13(2)10-17(25)23-8-6-22(7-9-23)12-16-19-20-21-24(16)15-5-3-4-14(18)11-15/h3-5,11,13H,6-10,12H2,1-2H3
- InChIKey: RKYXNHABCIQSCA-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)N1C(CN2CCN(C(CC(C)C)=O)CC2)=NN=N1
計算された属性
- 精确分子量: 346.19173754g/mol
- 同位素质量: 346.19173754g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 25
- 回転可能化学結合数: 5
- 複雑さ: 443
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.2Ų
- XLogP3: 1.7
1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-3-methylbutan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5250-0514-4mg |
1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-3-methylbutan-1-one |
1049405-46-0 | 4mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5250-0514-20μmol |
1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-3-methylbutan-1-one |
1049405-46-0 | 20μmol |
$118.5 | 2023-09-10 | ||
Life Chemicals | F5250-0514-3mg |
1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-3-methylbutan-1-one |
1049405-46-0 | 3mg |
$94.5 | 2023-09-10 | ||
Life Chemicals | F5250-0514-30mg |
1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-3-methylbutan-1-one |
1049405-46-0 | 30mg |
$178.5 | 2023-09-10 | ||
Life Chemicals | F5250-0514-20mg |
1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-3-methylbutan-1-one |
1049405-46-0 | 20mg |
$148.5 | 2023-09-10 | ||
Life Chemicals | F5250-0514-40mg |
1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-3-methylbutan-1-one |
1049405-46-0 | 40mg |
$210.0 | 2023-09-10 | ||
Life Chemicals | F5250-0514-25mg |
1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-3-methylbutan-1-one |
1049405-46-0 | 25mg |
$163.5 | 2023-09-10 | ||
Life Chemicals | F5250-0514-75mg |
1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-3-methylbutan-1-one |
1049405-46-0 | 75mg |
$312.0 | 2023-09-10 | ||
Life Chemicals | F5250-0514-1mg |
1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-3-methylbutan-1-one |
1049405-46-0 | 1mg |
$81.0 | 2023-09-10 | ||
Life Chemicals | F5250-0514-2mg |
1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-3-methylbutan-1-one |
1049405-46-0 | 2mg |
$88.5 | 2023-09-10 |
1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-3-methylbutan-1-one 関連文献
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-3-methylbutan-1-oneに関する追加情報
Comprehensive Guide to 1-(4-{[1-(3-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-3-methylbutan-1-one (CAS No. 1049405-46-0)
1-(4-{[1-(3-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-3-methylbutan-1-one (CAS No. 1049405-46-0) is a specialized chemical compound with significant potential in pharmaceutical research and development. This compound, featuring a fluorophenyl-tetrazole core linked to a piperazine moiety, has garnered attention due to its unique structural properties and potential applications in drug discovery. Researchers and industry professionals are increasingly interested in its synthesis, mechanism of action, and therapeutic possibilities.
The molecular structure of 1-(4-{[1-(3-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-3-methylbutan-1-one combines a tetrazole ring, known for its bioisosteric properties, with a fluorophenyl group, which enhances metabolic stability and binding affinity. The piperazine linker contributes to improved solubility and pharmacokinetic profiles, making this compound a promising candidate for further study. Its CAS number, 1049405-46-0, is frequently searched in scientific databases, reflecting its growing relevance in medicinal chemistry.
One of the most common questions about CAS No. 1049405-46-0 is its potential role in targeting specific biological pathways. Recent studies suggest that derivatives of this compound may interact with G-protein-coupled receptors (GPCRs), which are crucial in treating neurological and metabolic disorders. This aligns with current trends in drug development, where GPCR-targeted therapies are a major focus. Additionally, the fluorine atom in its structure is a hotspot for researchers exploring fluorinated pharmaceuticals, a rapidly expanding field due to fluorine's ability to enhance drug efficacy.
From a synthetic chemistry perspective, 1-(4-{[1-(3-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-3-methylbutan-1-one presents interesting challenges and opportunities. The tetrazole ring, for instance, is often synthesized via [3+2] cycloaddition reactions, a topic frequently discussed in organic chemistry forums. The incorporation of the 3-fluorophenyl group requires precise control over reaction conditions to avoid unwanted byproducts, a concern often raised by synthetic chemists. These technical aspects make this compound a valuable case study for advanced organic synthesis techniques.
The pharmaceutical industry is particularly interested in the drug-likeness of CAS No. 1049405-46-0. Computational analyses predict favorable Lipinski's Rule of Five parameters, including molecular weight, logP, and hydrogen bond donors/acceptors. This makes it a promising scaffold for lead optimization in drug discovery programs. Moreover, the presence of the piperazine moiety is associated with improved blood-brain barrier penetration, a critical factor for central nervous system (CNS) drugs, a highly sought-after category in modern therapeutics.
Recent patent literature reveals growing intellectual property activity around 1-(4-{[1-(3-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-3-methylbutan-1-one and its analogs, particularly in areas of neurodegenerative disease treatment and pain management. This correlates with increasing online searches for "new Alzheimer's disease treatments" and "novel pain relief mechanisms," indicating strong public and scientific interest in these applications. The compound's potential to modulate specific neurotransmitter systems positions it as a subject of intense research in these therapeutic areas.
Quality control and analytical characterization of CAS No. 1049405-46-0 are frequent topics in chemical forums. Advanced techniques such as HPLC-MS and NMR spectroscopy are essential for verifying the purity and structure of this compound. These analytical challenges reflect broader trends in pharmaceutical quality assurance, where stringent regulatory requirements demand comprehensive characterization of novel chemical entities. The fluorine NMR signal of this compound, in particular, serves as a distinctive fingerprint for identification purposes.
From a commercial perspective, the global market for specialized pharmaceutical intermediates like 1-(4-{[1-(3-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-3-methylbutan-1-one is experiencing steady growth. This aligns with increased investment in precision medicine and targeted therapies. Suppliers and manufacturers frequently search for information about reliable synthesis protocols and scalable production methods for this compound, indicating its potential commercial value in the pharmaceutical supply chain.
Environmental and safety considerations for handling CAS No. 1049405-46-0 are routinely discussed in laboratory safety forums. While not classified as hazardous under standard protocols, proper handling of fluorinated compounds requires specific precautions, a topic of increasing importance in green chemistry initiatives. These discussions often intersect with broader conversations about sustainable pharmaceutical manufacturing, reflecting the industry's growing emphasis on environmentally responsible practices.
In conclusion, 1-(4-{[1-(3-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-3-methylbutan-1-one (CAS No. 1049405-46-0) represents a fascinating intersection of medicinal chemistry, synthetic challenges, and therapeutic potential. Its unique structural features, combined with current trends in drug discovery, make it a compound of significant interest to researchers and pharmaceutical developers worldwide. As investigation into its properties and applications continues, this molecule will likely remain at the forefront of innovative pharmaceutical research.
1049405-46-0 (1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-3-methylbutan-1-one) Related Products
- 1443310-88-0(1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-ol)
- 899746-01-1(4-chloro-N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide)
- 264258-79-9((2r)-3-Cyclopentyl-2-methylpropan-1-ol)
- 20691-53-6(4-(1,1-Dimethylethyl)-cyclohexanemethanol)
- 1869482-59-6(2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid)
- 956360-74-0(1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(2-PYRIDINYL)-1H-PYRAZOL-5-AMINE)
- 2228589-00-0(1-(2-methylpropyl)-1H-pyrazole-3-sulfonamide)
- 1369135-69-2(2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole)
- 745783-73-7(Benzene,1-fluoro-4-[(1R)-1-isocyanatoethyl]-)
- 872596-54-8(N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-5-oxo-1-phenylpyrrolidine-3-carboxamide)




